

Spectroscopic Analysis of 2-Diazoniobenzoate: A Technical Guide

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Compound of Interest

Compound Name: 2-Diazoniobenzoate

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Introduction

2-Diazoniobenzoate, an aromatic diazonium salt derived from anthranilic acid, is a versatile intermediate in organic synthesis. Its reactivity, particularly in the generation of benzyne and in azo coupling reactions, makes it a valuable precursor for the synthesis of a wide range of organic compounds, including pharmaceuticals and functional materials. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides an in-depth overview of the spectroscopic analysis of **2-diazoniobenzoate**, including detailed experimental protocols and data interpretation.

Molecular Structure and Properties

2-Diazoniobenzoate, also known as benzenediazonium-2-carboxylate, exists as a zwitterion.

Property	Value
Molecular Formula	C ₇ H ₄ N ₂ O ₂
Molecular Weight	148.12 g/mol [1]
CAS Number	1608-42-0[1]
Appearance	Solid

Experimental Protocols

Synthesis of 2-Diazoniobenzoate from Anthranilic Acid

This protocol describes the diazotization of anthranilic acid to yield **2-diazoniobenzoate**.

Materials:

- Anthranilic acid
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl), concentrated
- Ice
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Dropping funnel
- Buchner funnel and filter paper
- Vacuum flask

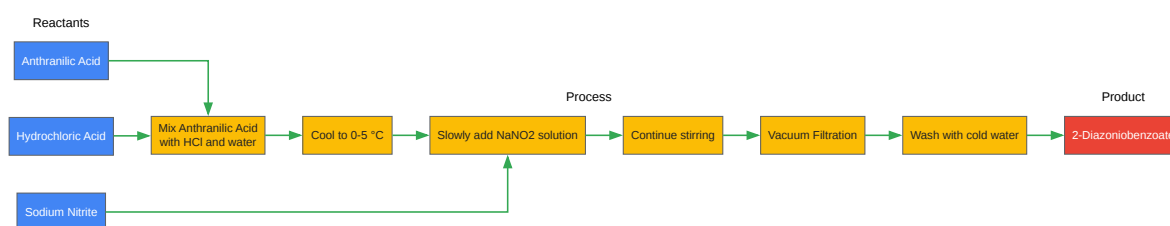
Procedure:

- **Preparation of Anthranilic Acid Solution:** In a beaker, suspend anthranilic acid in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
- **Preparation of Sodium Nitrite Solution:** Prepare a solution of sodium nitrite in cold deionized water.
- **Diazotization:** Slowly add the sodium nitrite solution dropwise to the cold suspension of anthranilic acid hydrochloride. Maintain the temperature below 5 °C throughout the addition

to prevent the decomposition of the diazonium salt.

- Isolation: After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. The resulting **2-diazoniobenzoate** may precipitate. Collect the solid product by vacuum filtration using a Buchner funnel.
- Washing and Drying: Wash the collected solid with ice-cold water to remove any unreacted starting materials and inorganic salts. The product should be used immediately or stored at low temperatures as diazonium salts can be unstable and explosive when dry.

Logical Workflow for the Synthesis of **2-Diazoniobenzoate**:



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Caption: Workflow for the synthesis of **2-diazoniobenzoate**.

Spectroscopic Data

Due to the reactive nature of **2-diazoniobenzoate**, obtaining and reporting its spectroscopic data can be challenging. The following sections summarize the expected spectroscopic features based on the known properties of its functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopy:

The aromatic region of the ^1H NMR spectrum of **2-diazoniobenzoate** is expected to show a complex multiplet pattern for the four protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing diazonium group ($-\text{N}_2^+$) and the carboxylate group ($-\text{COO}^-$).

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic C-H	7.5 - 8.5	Multiplet

^{13}C NMR Spectroscopy:

The ^{13}C NMR spectrum will show distinct signals for the seven carbon atoms in **2-diazoniobenzoate**. The carbon atom attached to the diazonium group (C-2) is expected to be significantly downfield. The carboxylate carbon (C-7) will also appear at a characteristic downfield position.

Carbon	Expected Chemical Shift (δ , ppm)
C-1 (C-COOH)	~130-135
C-2 (C- N_2^+)	~140-150
C-3 to C-6	~120-140
C-7 ($-\text{COO}^-$)	~165-175

Infrared (IR) Spectroscopy

The IR spectrum of **2-diazoniobenzoate** is characterized by strong absorption bands corresponding to the diazonium and carboxylate functional groups.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Diazonium (N≡N ⁺)	Stretching	2200 - 2300	Strong
Carboxylate (COO ⁻)	Asymmetric Stretching	1550 - 1650	Strong
Carboxylate (COO ⁻)	Symmetric Stretching	1300 - 1400	Strong
Aromatic C-H	Stretching	3000 - 3100	Medium
Aromatic C=C	Stretching	1450 - 1600	Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

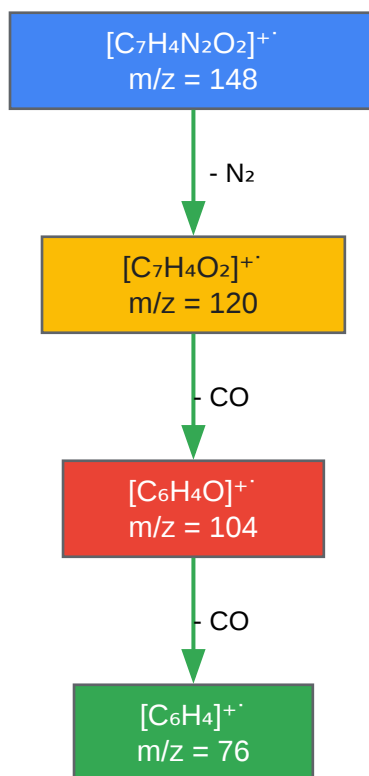
Aromatic diazonium salts typically exhibit absorption bands in the ultraviolet region. The UV-Vis spectrum of **2-diazoniobenzoate** is expected to show absorptions arising from $\pi \rightarrow \pi^*$ transitions of the benzene ring and the diazonium group.

Transition	Expected λ_{max} (nm)
$\pi \rightarrow \pi^*$ (Benzene ring)	~250 - 280
$n \rightarrow \pi^*$ (Diazonium group)	~300 - 350

Mass Spectrometry (MS)

The mass spectrum of **2-diazoniobenzoate** is expected to show a molecular ion peak ($[M]^{+}$) at m/z 148. The most characteristic fragmentation pattern for aryldiazonium ions is the loss of a neutral nitrogen molecule (N_2), which is a highly stable species.

m/z	Assignment
148	$[C_7H_4N_2O_2]^{+}$ (Molecular ion)
120	$[C_7H_4O_2]^{+}$ (Loss of N_2)
104	$[C_6H_4O]^{+}$ (Loss of N_2 and CO)
76	$[C_6H_4]^{+}$ (Loss of N_2 , CO, and CO)

Fragmentation Pathway of **2-Diaziobenzoate**:

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Caption: Proposed mass spectrometry fragmentation pathway for **2-diaziobenzoate**.

Conclusion

The spectroscopic analysis of **2-diaziobenzoate** provides valuable information for its identification and for monitoring its chemical transformations. While the inherent reactivity of this compound presents challenges in its characterization, a combination of NMR, IR, UV-Vis, and mass spectrometry, guided by the principles outlined in this guide, allows for a comprehensive understanding of its structure and properties. This knowledge is essential for researchers and professionals in drug development and other fields who utilize this important synthetic intermediate.

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References

- 1. 2-Diazoniobenzoate | C₇H₄N₂O₂ | CID 11137315 - PubChem [pubchem.ncbi.nlm.nih.gov]
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